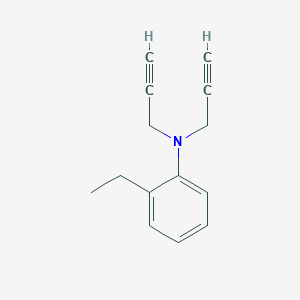

2-ethyl-N,N-bis(prop-2-ynyl)aniline

説明

Structure

2D Structure

3D Structure

特性

CAS番号 |

5636-56-6 |

|---|---|

分子式 |

C14H15N |

分子量 |

197.27 g/mol |

IUPAC名 |

2-ethyl-N,N-bis(prop-2-ynyl)aniline |

InChI |

InChI=1S/C14H15N/c1-4-11-15(12-5-2)14-10-8-7-9-13(14)6-3/h1-2,7-10H,6,11-12H2,3H3 |

InChIキー |

CLHFCWLJVNLQGU-UHFFFAOYSA-N |

SMILES |

CCC1=CC=CC=C1N(CC#C)CC#C |

正規SMILES |

CCC1=CC=CC=C1N(CC#C)CC#C |

同義語 |

DPGPEA N,N-dipropargyl-2-phenethylamine |

製品の起源 |

United States |

Synthetic Methodologies for 2 Ethyl N,n Bis Prop 2 Ynyl Aniline and Analogues

N-Alkylation Approaches for Propargyl Aniline Derivatives

The most direct and widely employed method for synthesizing 2-ethyl-N,N-bis(prop-2-ynyl)aniline is the N-alkylation of 2-ethylaniline (B167055). This can be achieved through several approaches, each with its own set of advantages and limitations.

The reaction of 2-ethylaniline with a propargyl halide, such as propargyl bromide, is a common and straightforward method for the synthesis of this compound. This SN2 reaction involves the nucleophilic attack of the nitrogen atom of the aniline on the electrophilic carbon of the propargyl halide.

The efficiency of the direct N-alkylation is highly dependent on the reaction conditions. Key parameters that are often optimized include the choice of solvent and base. A variety of solvents can be used, with dipolar aprotic solvents like dimethylformamide (DMF) and acetonitrile (B52724) (MeCN) often being favored as they can increase the rate of substitution. nih.gov The selection of a suitable base is crucial to neutralize the hydrogen halide formed during the reaction and to deprotonate the aniline, thereby increasing its nucleophilicity. Potassium carbonate (K2CO3) is a commonly used inorganic base in these reactions. google.com The optimization of these conditions is critical to maximize the yield of the desired N,N-dipropargylated product while minimizing the formation of the mono-propargylated intermediate and potential side products.

A general procedure for a similar reaction, the preparation of N,N-diallylaniline, involves reacting the amine with an allyl halide in the presence of a base like potassium carbonate in a suitable solvent. google.com The molar ratios of the reactants and the reaction temperature are critical parameters that are adjusted to achieve high yields. google.com

Table 1: Representative Conditions for N-Alkylation of Anilines

| Amine | Alkylating Agent | Base | Solvent | Temperature (°C) | Yield (%) |

| Aniline | Allyl Bromide | K2CO3 | Ethanol (B145695)/Water | 70 | High |

| 2,6-Diethylaniline | Acetaldehyde | Pd/C, Ammonium Formate | 2-Propanol/Water | Room Temp | High |

This table presents generalized conditions based on similar reported reactions and is for illustrative purposes.

The electronic and steric nature of substituents on the aniline ring can significantly impact the efficiency of the N-alkylation reaction. Electron-donating groups on the aromatic ring generally increase the nucleophilicity of the aniline nitrogen, potentially accelerating the rate of alkylation. Conversely, electron-withdrawing groups can decrease the nucleophilicity and hinder the reaction.

The ortho-ethyl group in 2-ethylaniline introduces some steric hindrance around the nitrogen atom, which might slightly decrease the reaction rate compared to unsubstituted aniline. However, the reaction to form the N,N-bis(prop-2-ynyl) derivative is generally achievable under appropriate conditions.

While direct N-alkylation is common for introducing alkyl groups, the formation of the initial aniline, such as 2-ethylaniline, can be achieved through powerful cross-coupling reactions. The Buchwald-Hartwig amination is a palladium-catalyzed reaction that forms carbon-nitrogen bonds by coupling an amine with an aryl halide. wikipedia.orglibretexts.org This reaction is renowned for its broad substrate scope and functional group tolerance. wikipedia.org In the context of synthesizing precursors to the target molecule, this method could be used to prepare 2-ethylaniline from 2-bromoethylbenzene and an ammonia (B1221849) equivalent. The development of specialized phosphine (B1218219) ligands, such as XPhos and SPhos, has been crucial in improving the efficiency and scope of this reaction. youtube.comnih.gov

The catalytic cycle of the Buchwald-Hartwig amination generally involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by coordination of the amine, deprotonation, and finally, reductive elimination to yield the arylamine and regenerate the Pd(0) catalyst. libretexts.orgyoutube.com

Beyond direct alkylation with propargyl halides, other strategies can be employed. For instance, reductive amination offers an alternative route for N-alkylation. jocpr.com This method typically involves the reaction of an amine with a carbonyl compound to form an imine or enamine, which is then reduced in situ to the corresponding alkylated amine. While more commonly used for saturated alkyl groups, it highlights the diversity of synthetic approaches to N-alkylated anilines. jocpr.com

Another approach involves the use of propargyl mesylates or tosylates, which are also effective alkylating agents. nih.gov These can sometimes offer advantages in terms of reactivity or reaction conditions compared to propargyl halides.

Functionalization of the Aromatic Core

While the primary focus is often on the N-alkylation, the aromatic ring of this compound itself can be a site for further functionalization. Methods for the halogenation of N,N-dialkylanilines have been developed, which could potentially be applied to introduce substituents onto the benzene (B151609) ring of the target molecule. nih.gov For instance, treatment of N,N-dialkylaniline N-oxides with thionyl halides can lead to selective para-bromination or ortho-chlorination. nih.gov Such modifications could be used to tune the electronic or steric properties of the molecule for specific applications.

Furthermore, the synthesis of substituted anilines can be achieved through various other methods, including the amination of quinone imine ketals, providing access to a range of functionalized aniline precursors. nih.gov

Functionalization of the Aromatic Core

Electrophilic Aromatic Substitution on Substituted Anilines

Electrophilic aromatic substitution (SEAr) is a fundamental class of reactions used to introduce functional groups onto an aromatic ring. wikipedia.orgnumberanalytics.com In this process, an electrophile replaces an atom, typically hydrogen, on the aromatic system. wikipedia.org The reaction proceeds via a two-step mechanism involving the initial attack of the aromatic ring's π-electrons on the electrophile to form a resonance-stabilized carbocation intermediate, known as an arenium ion or sigma complex. numberanalytics.commasterorganicchemistry.com This is generally the rate-determining step as it temporarily disrupts the ring's aromaticity. masterorganicchemistry.com In the second step, a base removes a proton from the carbon bearing the electrophile, restoring aromaticity. masterorganicchemistry.com

For a substituted aniline like 2-ethylaniline or its N-propargylated derivatives, the existing substituents on the ring profoundly influence the rate and regioselectivity of the reaction.

Activating and Directing Effects: Substituents are classified as either activating or deactivating. wikipedia.org Activating groups increase the reaction rate compared to benzene by donating electron density to the ring, thereby stabilizing the positive charge of the arenium ion intermediate. wikipedia.orgchemistrysteps.com Deactivating groups withdraw electron density, slowing the reaction. The amino group (-NH2) and its N-alkylated forms are powerful activating groups due to the ability of the nitrogen's lone pair to donate electron density via resonance. chemistrysteps.com The ethyl group (-CH2CH3) is a weak activating group through an inductive effect. Both the amino/N-alkylamino and ethyl groups are ortho, para-directors, meaning they direct incoming electrophiles to the positions adjacent (ortho) and opposite (para) to themselves. masterorganicchemistry.commakingmolecules.com

In the case of 2-ethylaniline, the powerful ortho, para-directing amino group and the weaker ortho, para-directing ethyl group work together. The primary sites for electrophilic attack would be the C4 (para to the amino group) and C6 (ortho to the amino group) positions. Due to steric hindrance from the adjacent ethyl group, substitution at the C4 position is generally favored. It is important to note that under strongly acidic conditions, such as those used for nitration, the amino group can be protonated to form an anilinium ion (-NH3+), which is a meta-directing and strongly deactivating group. chemistrysteps.com

Table 1: Potential Electrophilic Aromatic Substitution Reactions on 2-ethylaniline

| Reaction | Electrophile | Typical Reagents | Potential Major Product(s) |

|---|---|---|---|

| Halogenation | Br+ | Br2, FeBr3 | 4-Bromo-2-ethylaniline (B1273662) |

| Nitration | NO2+ | HNO3, H2SO4 | 2-Ethyl-4-nitroaniline |

| Sulfonation | SO3 | Fuming H2SO4 | 4-Amino-3-ethylbenzenesulfonic acid |

| Friedel-Crafts Alkylation | R+ | R-Cl, AlCl3 | 4-Alkyl-2-ethylaniline |

| Friedel-Crafts Acylation | RCO+ | R-COCl, AlCl3 | 1-(4-Amino-3-ethylphenyl)ketone |

Transition Metal-Catalyzed Coupling Reactions on Aromatic Ring

Transition metal-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, enabling the synthesis of complex aromatic analogues from simpler precursors. mdpi-res.commdpi.com These reactions typically involve the coupling of an organometallic reagent with an organic halide or triflate in the presence of a metal catalyst, most commonly palladium. mdpi.com For synthesizing analogues of this compound, a halogenated 2-ethylaniline derivative serves as a key building block for introducing further diversity onto the aromatic ring. nih.gov

Commonly employed cross-coupling reactions include:

Suzuki-Miyaura Coupling: This reaction couples an organoboron compound (like a boronic acid or ester) with an organic halide. mdpi.com For example, 4-bromo-2-ethylaniline could be coupled with an arylboronic acid to produce a biaryl structure.

Sonogashira Coupling: This reaction is particularly relevant for introducing alkyne moieties. It involves the coupling of a terminal alkyne with an aryl or vinyl halide. mdpi-res.commdpi.com This could be used to attach a third alkyne group directly to the aromatic ring of a bromo-substituted 2-ethylaniline derivative.

Buchwald-Hartwig Amination: This reaction forms a carbon-nitrogen bond between an aryl halide and an amine. It could be used to synthesize the precursor 2-ethylaniline itself or to add further amino groups to a halogenated analogue. researchgate.net

Heck Coupling: This reaction couples an aryl halide with an alkene to form a substituted alkene. mdpi.com

These reactions benefit from a wide functional group tolerance and often proceed under mild conditions. mdpi-res.com The choice of catalyst, ligands, base, and solvent is crucial for achieving high yields and selectivity. researchgate.net

Table 2: Examples of Transition Metal-Catalyzed Reactions for Analogue Synthesis

| Reaction Name | Substrate 1 | Substrate 2 | Catalyst System (Example) | Product Type |

|---|---|---|---|---|

| Suzuki-Miyaura | 4-Bromo-2-ethylaniline | Phenylboronic acid | Pd(OAc)2, SPhos | Biphenyl-substituted aniline |

| Sonogashira | 4-Iodo-2-ethylaniline | Phenylacetylene | PdCl2(PPh3)2, CuI | Phenylacetylene-substituted aniline |

| Buchwald-Hartwig | 2-Bromo-6-ethylaniline | Morpholine | Pd2(dba)3, BINAP | Morpholine-substituted aniline |

Multi-Component Reactions Incorporating 2-ethylaniline and Alkyne Moieties

Multi-component reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single operation to form a product that incorporates substantial portions of all starting materials. nih.gov The A³ coupling (Amine-Aldehyde-Alkyne) is a prominent MCR for the synthesis of propargylamines. rsc.orgchemrevlett.com

The reaction involves an amine, an aldehyde (often formaldehyde (B43269) or an aromatic aldehyde), and a terminal alkyne, typically catalyzed by a transition metal salt, such as copper, gold, or zinc compounds. chemrevlett.com The proposed mechanism generally begins with the formation of an iminium ion from the reaction of the amine (e.g., 2-ethylaniline) and the aldehyde. Simultaneously, the metal catalyst activates the terminal alkyne to form a metal-acetylide species. The nucleophilic acetylide then attacks the electrophilic iminium ion, yielding the propargylamine (B41283) product after workup. chemrevlett.com

This methodology allows for the rapid generation of a library of structurally diverse propargylamines by varying each of the three components. rsc.org For the synthesis of 2-ethyl-N-(prop-2-ynyl)aniline (a mono-alkynated analogue), 2-ethylaniline, formaldehyde, and acetylene (B1199291) could be used. To obtain the target compound, this compound, this MCR would need to be followed by a second, separate N-alkylation step with a propargyl halide.

Table 3: Catalysts Used in A³ Coupling for Propargylamine Synthesis

| Catalyst | Amine | Aldehyde | Alkyne | Solvent | Reference |

|---|---|---|---|---|---|

| Zn(OTf)2 | Substituted Anilines | Aromatic Aldehydes | Phenylacetylene | Solvent-free | chemrevlett.com |

| Ytterbium Pentafluorobenzoate | Substituted Anilines | Aromatic Aldehydes | Phenylacetylene | Neat | chemrevlett.com |

| Copper(I) Iodide | Secondary Amines | Paraformaldehyde | Terminal Alkynes | Dioxane | rsc.org |

Synthetic Routes to Propargyl-Containing Precursors

The availability of reactive propargyl-containing precursors is essential for the syntheses described above, particularly for direct N-alkylation and as components in coupling reactions. Propargyl halides, such as propargyl bromide, are common and effective electrophiles for introducing the propargyl group.

A standard method for the synthesis of propargyl bromide is from the corresponding propargyl alcohol. The reaction typically involves treating propargyl alcohol with a phosphorus trihalide, such as phosphorus tribromide (PBr3), often in the presence of a base like pyridine (B92270) to neutralize the acidic byproduct.

Another key precursor is propargyl alcohol itself, which is readily available commercially. It can also serve as a nucleophile in reactions like the Williamson ether synthesis to create propargyl ethers. acs.org Furthermore, propargyl alcohol can be used in Fischer glycosylation to produce propargyl monosaccharides. nih.govmdpi.com Organometallic propargyl reagents, for use in Barbier-type reactions, can be generated in situ from propargyl halides and a metal like indium or zinc. nih.govmdpi.com

Reactivity of the Terminal Alkyne Moieties

The twin terminal alkyne groups in this compound are the primary sites of its chemical reactivity. These moieties can undergo a variety of addition and cyclization reactions, offering pathways to complex molecular architectures.

Click Chemistry Reactions (e.g., Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC))

The Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a cornerstone of click chemistry, a set of powerful, reliable, and selective reactions. nih.gov The terminal alkynes of this compound are excellent substrates for CuAAC reactions, enabling the facile construction of 1,2,3-triazole-containing structures. This reaction is prized for its high yields, mild reaction conditions, and tolerance of a wide range of functional groups. nih.gov

The CuAAC reaction is renowned for its high regioselectivity, almost exclusively yielding the 1,4-disubstituted triazole isomer. This is a consequence of the copper-catalyzed mechanism, which proceeds through a copper acetylide intermediate. In the case of this compound, reaction with an organic azide (B81097) (R-N₃) in the presence of a copper(I) catalyst would be expected to produce the corresponding bis(1,4-disubstituted-1,2,3-triazole).

The ortho-ethyl group on the aniline ring may exert a steric influence on the reaction, potentially affecting the rate of reaction. However, it is not anticipated to alter the inherent regioselectivity of the CuAAC reaction itself. The stereochemistry of the final product is determined by the stereochemistry of the azide reactant, as the cycloaddition itself does not typically create new stereocenters at the triazole ring.

A variety of copper(I) catalyst systems can be employed for the CuAAC of N,N-bis(propargyl)aniline derivatives. Commonly, the active Cu(I) species is generated in situ from a copper(II) salt, such as copper(II) sulfate (B86663) pentahydrate (CuSO₄·5H₂O), and a reducing agent like sodium ascorbate. nih.gov Ligands, such as tris(benzyltriazolylmethyl)amine (TBTA), are often added to stabilize the Cu(I) oxidation state and accelerate the reaction.

Typical reaction conditions involve stirring the alkyne and azide in a suitable solvent, often a mixture of water and an organic co-solvent like t-butanol or THF, in the presence of the catalyst system at room temperature. The reaction progress can usually be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

Table 1: Representative Catalyst Systems and Conditions for CuAAC Reactions of Terminal Alkynes

| Catalyst System | Reducing Agent | Ligand (optional) | Solvent | Temperature (°C) |

| CuSO₄·5H₂O | Sodium Ascorbate | TBTA | t-BuOH/H₂O | 25 |

| CuI | - | TMEDA | CH₃CN | 25 |

| [Cu(CH₃CN)₄]PF₆ | - | - | DCM | 25 |

Cycloaddition Reactions (e.g., [2+2+2] Cycloadditions, Diels-Alder)

Beyond the well-known CuAAC, the alkyne moieties of this compound can participate in other cycloaddition reactions. For instance, [2+2+2] cycloadditions, typically catalyzed by transition metals like rhodium or iridium, can be envisioned. In such a reaction, the two alkyne groups could potentially react with another alkyne to form a substituted benzene ring, leading to complex polycyclic aromatic structures. The success and regioselectivity of such intramolecular-intermolecular cycloadditions would be highly dependent on the catalyst and reaction conditions.

While terminal alkynes can act as dienophiles in Diels-Alder reactions, they are generally less reactive than electron-deficient alkenes. The reaction of this compound with a diene would likely require high temperatures or the use of a Lewis acid catalyst to proceed efficiently.

Hydrosilylation Reactions

The addition of a silicon-hydride bond across the carbon-carbon triple bond, known as hydrosilylation, is another important transformation of the alkyne groups in this compound. This reaction, typically catalyzed by platinum or rhodium complexes, can lead to the formation of vinylsilanes, which are versatile synthetic intermediates.

The regioselectivity of alkyne hydrosilylation can be controlled by the choice of catalyst and silane. For terminal alkynes, the addition can result in the α-vinylsilane (silicon atom attached to the terminal carbon) or the β-vinylsilane (silicon atom attached to the internal carbon), with either (E) or (Z) stereochemistry. For example, some rhodium catalysts are known to favor the formation of (Z)-vinylsilanes.

Table 2: Potential Products of Hydrosilylation of a Terminal Alkyne Moiety

| Product | Structure | Description |

| (E)-β-vinylsilane | R-CH=CH-SiR'₃ | Trans-addition product |

| (Z)-β-vinylsilane | R-C(SiR'₃)=CH₂ | Cis-addition product |

| α-vinylsilane | R-C(SiR'₃)=CH₂ | Geminal-addition product |

Other Addition Reactions Across the Triple Bond

The terminal alkynes of this compound are also susceptible to a range of other addition reactions. These include:

Halogenation: The addition of halogens such as bromine or chlorine across the triple bonds to form di- or tetra-haloalkenes.

Hydrohalogenation: The addition of hydrogen halides (e.g., HBr, HCl) to yield vinyl halides. The regioselectivity of this reaction typically follows Markovnikov's rule.

Hydration: The addition of water, usually catalyzed by mercury(II) salts or other transition metal complexes, to form methyl ketones after tautomerization of the initial enol product.

These reactions further underscore the synthetic utility of this compound as a versatile precursor for a wide variety of functionalized molecules.

Reactivity at the Aniline Nitrogen Center

The lone pair of electrons on the aniline nitrogen atom in this compound is a focal point of its reactivity. This electron pair can engage in coordination with transition metals and participate in various amine-based chemical transformations.

Coordination Chemistry with Transition Metals (e.g., Palladium, Copper, Rhodium)

The aniline nitrogen of this compound can act as a ligand, coordinating to various transition metals. This coordination is often a crucial first step in many catalytic cycles.

Palladium: Palladium complexes are widely used as catalysts in cross-coupling reactions. While specific studies on the coordination of this compound with palladium are not extensively documented, the behavior of analogous aniline-based ligands provides significant insight. For instance, bis(diphenylphosphino)aniline ligands have been shown to form stable complexes with palladium(II). scilit.comresearchgate.netmetu.edu.tr In these complexes, the aniline nitrogen can coordinate to the metal center, influencing the electronic and steric properties of the catalyst. The coordination geometry around the palladium atom is typically a distorted square-planar arrangement. nih.gov The interaction of the aniline nitrogen with the palladium center is crucial for the catalytic activity in reactions such as Heck and Suzuki cross-coupling. researchgate.net

Copper: Copper-catalyzed reactions are prevalent in organic synthesis, particularly in C-N bond formation. The aniline nitrogen in substrates like this compound can coordinate to copper catalysts, facilitating various transformations. chemrxiv.orgresearchgate.net Copper(I) and copper(II) species can both form complexes with aniline derivatives. These interactions are key in reactions like the copper-catalyzed tandem hydroamination of alkynes, where the aniline nitrogen's coordination to the copper center precedes the intramolecular cyclization. nih.gov

Rhodium: Rhodium complexes are known for their catalytic prowess in a variety of organic transformations. The aniline nitrogen, in concert with the propargyl groups, can act as an N,N,N-chelating ligand for rhodium(I) centers. acs.orgresearchgate.netacs.org The resulting complexes can exhibit interesting catalytic properties and have been explored for their potential biological activity. researchgate.net The coordination of the aniline nitrogen to the rhodium center can influence the geometry and electronic structure of the complex, which in turn dictates its reactivity in processes like hydrosilylation of alkynes. us.es

The table below summarizes the coordination behavior of aniline-based ligands with different transition metals, providing a model for the expected interactions of this compound.

| Metal | Ligand Type | Coordination Details |

| Palladium | Bis(diphenylphosphino)aniline | Forms stable square-planar complexes, crucial for catalytic activity in cross-coupling reactions. scilit.comresearchgate.netmetu.edu.trnih.gov |

| Copper | Anilines and their derivatives | Coordinates to both Cu(I) and Cu(II) centers, facilitating reactions like hydroamination and cross-coupling. chemrxiv.orgresearchgate.netnih.gov |

| Rhodium | N,N,N-chelating aniline-based ligands | Forms complexes with potential catalytic and biological applications; influences geometry and electronic structure. acs.orgresearchgate.netacs.org |

Amine-Based Transformations

The aniline nitrogen in this compound can undergo various transformations that are characteristic of tertiary amines. These reactions can be used to modify the structure and properties of the molecule.

One common transformation is N-alkylation . While the nitrogen in this compound is already di-alkylated with propargyl groups, further reactions are possible under certain conditions. For instance, the general principles of aniline N-alkylation using alcohols in the presence of copper compounds can be considered. researchgate.net However, the steric hindrance from the ethyl group and the two propargyl groups might influence the feasibility of further alkylation.

Another important reaction is the conversion of the aniline group to other functionalities. For example, aromatic amines can be converted into aromatic azides under mild conditions using reagents like tert-butyl nitrite (B80452) and azidotrimethylsilane. organic-chemistry.org This transformation could potentially be applied to this compound, opening up pathways for click chemistry and the synthesis of triazole-containing compounds. organic-chemistry.org

Oxidative coupling reactions are also a possibility. Anilines can undergo oxidative coupling in the presence of an oxidizing agent to form new C-N or N-N bonds. researchgate.net The specific products would depend on the reaction conditions and the nature of the oxidant used.

Intramolecular Cyclization and Annulation Reactions

The presence of the two propargyl groups in this compound provides a rich platform for intramolecular cyclization and annulation reactions, leading to the formation of various nitrogen-containing heterocyclic systems.

Metal-Catalyzed Cascade Cyclization Pathways

Transition metal catalysts can initiate cascade reactions involving the propargyl groups and the aniline moiety. A notable example is the copper-catalyzed tandem reaction of 2-alkynylanilines, which proceeds through an intramolecular hydroamination followed by coupling with another reactant. nih.gov In the case of this compound, a similar copper-catalyzed intramolecular hydroamination of one of the alkyne functionalities could lead to a dihydroquinoline intermediate. This intermediate could then undergo further reactions, potentially involving the second propargyl group, leading to more complex polycyclic structures.

Transition metal-catalyzed aniline-aldehyde-alkyne (A3) coupling reactions are another relevant pathway for the synthesis of 2,4-disubstituted quinolines. chemrevlett.com While this is an intermolecular reaction, the principles of alkyne activation and subsequent cyclization can be applied to the intramolecular cyclization of this compound.

Radical-Mediated Cyclizations (e.g., ipso-Cyclization)

Radical-mediated cyclizations offer an alternative pathway for the transformation of this compound. A particularly interesting reaction is the ipso-cyclization, where a radical attack occurs at the substituted position on the aromatic ring. While specific studies on the target molecule are lacking, research on related N-arylpropiolamides has shown that radical bromination can induce an ipso-cyclization followed by an ortho-cyclization sequence.

This type of radical cyclization typically involves the formation of a radical on the alkyne, which then attacks the ipso-position of the aniline ring. The resulting spirocyclic intermediate can then undergo further rearrangement or reaction to yield the final product.

Formation of Nitrogen-Containing Heterocycles (e.g., Quinolines, Oxadiazolines, Benzoxazines)

The versatile structure of this compound makes it a potential precursor for a variety of nitrogen-containing heterocycles.

Quinolines: The synthesis of quinolines from aniline and alkyne precursors is a well-established transformation. chemrevlett.com The intramolecular cyclization of one of the propargyl groups of this compound onto the aniline ring is a plausible route to a tetrahydroquinoline derivative, which can then be oxidized to the corresponding quinoline (B57606).

Oxadiazolines: While direct synthesis from N,N-bis(prop-2-ynyl)anilines is not reported, the formation of oxadiazolines can be envisaged. Oxazoles can be prepared from the reaction of N-propargylamides with aryl iodides via a palladium-catalyzed coupling followed by in situ cyclization. nih.gov A similar strategy involving the reaction of this compound with a suitable oxygen-containing reagent could potentially lead to an oxadiazoline ring system. Isoxazoles, which are structurally related, are formed from the reaction of hydroxylamine (B1172632) with 1,3-dicarbonyl compounds. youtube.com

Benzoxazines: Benzoxazines are another class of heterocycles that could potentially be synthesized from this compound. The synthesis of benzoxazines often involves the reaction of a phenol, an amine, and an aldehyde (Mannich condensation). nih.gov However, alternative routes exist. For example, alkynyl-functionalized benzoxazines have been synthesized to improve the thermal stability of the resulting polymers. hgxx.orgmdpi.com A plausible, though not yet reported, pathway could involve the reaction of this compound with a phenolic compound, where one of the propargyl groups participates in the cyclization to form the oxazine (B8389632) ring. The synthesis of 3,1-benzoxazines from N-substituted ortho-alkenyl anilines also provides a precedent for cyclization reactions leading to this heterocyclic system. researchgate.net

The following table summarizes the potential heterocyclic products that could be formed from this compound and the general synthetic strategies.

| Heterocycle | Potential Synthetic Strategy |

| Quinolines | Intramolecular cyclization of a propargyl group onto the aniline ring, followed by oxidation. chemrevlett.com |

| Oxadiazolines | Reaction with an oxygen-containing reagent, potentially via a metal-catalyzed coupling and cyclization. nih.gov |

| Benzoxazines | Reaction with a phenolic compound, where a propargyl group participates in the formation of the oxazine ring. hgxx.orgmdpi.comresearchgate.net |

Oxidative and Reductive Transformations of Propargyl Anilines

The chemical behavior of propargyl anilines is dominated by the reactivity of the alkyne functionalities, which can undergo a variety of transformations under both oxidative and reductive conditions. These reactions often lead to the formation of valuable nitrogen-containing heterocyclic compounds, such as quinolines and indoles.

Oxidative Transformations:

The oxidation of propargyl anilines, particularly in the presence of metal catalysts or electrophilic reagents, frequently initiates intramolecular cyclization reactions. For the general class of N,N-bis(propargyl)anilines, oxidative pathways can be envisioned to proceed through several mechanistic routes.

One common transformation involves the electrophile-induced cyclization of a single propargyl group with the aniline ring. For instance, treatment of N-alkynyl anilines with electrophiles like iodine (I₂) or iodine monochloride (ICl) has been shown to yield 3-haloquinolines. While no specific data exists for this compound, a hypothetical reaction could involve the cyclization of one propargyl arm to form a quinoline derivative, with the second propargyl group remaining available for further functionalization.

Metal-catalyzed oxidative cyclizations are also prevalent. Catalysts based on gold, palladium, or ruthenium are known to activate the alkyne C-C triple bond towards nucleophilic attack by the aniline nitrogen or the aryl ring. These reactions can lead to a diverse array of heterocyclic products. For a disubstituted compound like this compound, such reactions could potentially lead to more complex polycyclic systems, although the specific outcomes would be highly dependent on the reaction conditions and the catalyst employed.

Reductive Transformations:

Reductive transformations of the propargyl groups in this compound would primarily involve the hydrogenation of the carbon-carbon triple bonds. Catalytic hydrogenation using transition metal catalysts such as palladium on carbon (Pd/C) with molecular hydrogen (H₂) is a standard method for the reduction of alkynes to either alkenes or alkanes.

Complete reduction of both propargyl groups in this compound would yield 2-ethyl-N,N-dipropylaniline .

Selective reduction to the corresponding N,N-diallylaniline derivative, 2-ethyl-N,N-bis(prop-2-en-1-yl)aniline , could potentially be achieved using specific catalysts like Lindlar's catalyst (Pd/CaCO₃ poisoned with lead).

Reductive cyclization is another important pathway, often initiated by the reduction of a suitably positioned functional group on the aniline ring. For example, the reductive cyclization of ortho-nitroaryl propargyl ethers is a known method for quinoline synthesis. However, in the case of this compound, which lacks such a reducible group in a position conducive to cyclization, direct reductive cyclization is less likely without prior modification of the aromatic ring.

Mechanistic Investigations:

Mechanistic studies on related N-propargyl aniline systems have provided insights into the likely pathways for these transformations. Oxidative cyclizations are generally believed to proceed via an initial activation of the alkyne by the electrophile or metal catalyst, making it susceptible to intramolecular nucleophilic attack. The subsequent steps can involve protonolysis, rearomatization, or further reactions of the remaining propargyl group.

Reductive processes, such as catalytic hydrogenation, occur via the stepwise addition of hydrogen atoms to the alkyne on the surface of the metal catalyst. The stereochemistry of the resulting alkene can often be controlled by the choice of catalyst and reaction conditions.

Due to the lack of specific experimental studies on this compound, the following data tables are presented as hypothetical examples based on the known reactivity of analogous compounds. The reagents, conditions, and yields are illustrative and have not been experimentally verified for the title compound.

Hypothetical Oxidative Cyclization Data

| Entry | Oxidant/Catalyst | Solvent | Temp. (°C) | Product(s) | Hypothetical Yield (%) |

|---|---|---|---|---|---|

| 1 | I₂ / NaHCO₃ | MeCN | 25 | 3-Iodo-1-(prop-2-ynyl)-4-methylquinoline | Not Determined |

| 2 | AuCl₃ | CH₂Cl₂ | 0 | Polycyclic Indole Derivative | Not Determined |

Hypothetical Reductive Transformation Data

| Entry | Reducing Agent / Catalyst | Solvent | Temp. (°C) | Pressure (atm) | Product | Hypothetical Yield (%) |

|---|---|---|---|---|---|---|

| 1 | H₂ / Pd/C (10%) | Ethanol | 25 | 1 | 2-ethyl-N,N-dipropylaniline | Not Determined |

It is crucial to emphasize that the transformations and data presented in the tables are speculative and intended to illustrate the potential reactivity of this compound based on established chemical principles for related compounds. Rigorous experimental investigation is required to determine the actual chemical behavior of this specific molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of molecular structure determination in solution. For this compound, both one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments are critical for unambiguous assignment of all proton and carbon signals.

Chemical Shift Analysis of Propargyl and Aromatic Protons/Carbons

The ¹H NMR spectrum of this compound would exhibit distinct signals corresponding to the ethyl, aromatic, and propargyl protons. The ethyl group protons would appear as a triplet for the methyl group (CH₃) around δ 1.2 ppm and a quartet for the methylene (B1212753) group (CH₂) between δ 2.5-2.7 ppm. The aromatic protons would resonate in the region of δ 6.7-7.3 ppm, with their specific shifts and multiplicities depending on the substitution pattern. The methylene protons of the two propargyl groups (N-CH₂) are expected to appear as a singlet or a doublet around δ 4.0-4.3 ppm. The acetylenic proton (C≡CH) of the propargyl groups would be observed as a triplet at approximately δ 2.2-2.4 ppm.

In the ¹³C NMR spectrum, the ethyl group carbons would be found at approximately δ 13-15 ppm for the methyl carbon and δ 23-25 ppm for the methylene carbon. The aromatic carbons would generate signals in the δ 110-150 ppm range. The carbon attached to the nitrogen atom (C-N) would be significantly deshielded. The propargyl group carbons would have characteristic shifts: the methylene carbon (N-CH₂) around δ 40-45 ppm, the acetylenic carbon attached to the methylene group (C≡CH) around δ 80-85 ppm, and the terminal acetylenic carbon (C≡CH) around δ 70-75 ppm.

Interactive Data Table: Expected ¹H NMR Chemical Shifts

| Protons | Expected Chemical Shift (ppm) | Multiplicity |

| Ethyl -CH₃ | ~1.2 | Triplet |

| Ethyl -CH₂- | ~2.5-2.7 | Quartet |

| Acetylenic -C≡CH | ~2.2-2.4 | Triplet |

| Propargyl -CH₂- | ~4.0-4.3 | Singlet/Doublet |

| Aromatic H | ~6.7-7.3 | Multiplet |

Interactive Data Table: Expected ¹³C NMR Chemical Shifts

| Carbon Atom | Expected Chemical Shift (ppm) |

| Ethyl -CH₃ | ~13-15 |

| Ethyl -CH₂- | ~23-25 |

| Propargyl -CH₂- | ~40-45 |

| Acetylenic -C≡CH | ~70-75 |

| Acetylenic -C≡CH | ~80-85 |

| Aromatic C | ~110-150 |

| Aromatic C-N | Deshielded |

Coupling Constant Interpretation for Stereochemical Information

The coupling constants (J-values) in the ¹H NMR spectrum provide valuable information about the connectivity and stereochemistry of the molecule. The triplet and quartet pattern of the ethyl group protons arises from a typical vicinal coupling (³J) of around 7 Hz. The acetylenic proton would show a long-range coupling (⁴J) with the methylene protons of the propargyl group, typically around 2.4 Hz, resulting in a triplet. Analysis of the coupling patterns in the aromatic region can help to confirm the substitution pattern on the benzene ring.

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)

To definitively assign all proton and carbon signals, two-dimensional NMR techniques are indispensable.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would show correlations between coupled protons. For instance, it would confirm the coupling between the methyl and methylene protons of the ethyl group and the long-range coupling between the acetylenic proton and the propargyl methylene protons.

HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum correlates directly bonded proton and carbon atoms. This would allow for the unambiguous assignment of each carbon signal based on the already assigned proton signals.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The IR spectrum of this compound would show characteristic absorption bands. A strong, sharp band around 3300 cm⁻¹ would be indicative of the terminal alkyne C-H stretch. The C≡C triple bond stretch would appear as a weaker absorption in the range of 2100-2140 cm⁻¹. The aromatic C-H stretching vibrations would be observed above 3000 cm⁻¹, while the aliphatic C-H stretching of the ethyl and propargyl groups would be seen just below 3000 cm⁻¹. Aromatic C=C stretching vibrations would appear in the 1600-1450 cm⁻¹ region. The C-N stretching vibration of the aromatic amine would be expected in the 1350-1250 cm⁻¹ range.

Interactive Data Table: Expected IR Absorption Bands

| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

| Acetylenic C-H | ~3300 | Strong, Sharp |

| C≡C Triple Bond | ~2100-2140 | Weak |

| Aromatic C-H | >3000 | Medium |

| Aliphatic C-H | <3000 | Medium-Strong |

| Aromatic C=C | ~1600-1450 | Medium-Strong |

| Aromatic C-N | ~1350-1250 | Medium |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) provides information about the molecular weight and the fragmentation pattern of a molecule, which aids in its structural elucidation. For this compound (C₁₄H₁₅N), the expected molecular weight is approximately 197.28 g/mol . In an electron ionization (EI) mass spectrum, the molecular ion peak [M]⁺ would be observed at m/z 197.

The fragmentation pattern would be characteristic of the structure. Common fragmentation pathways would likely involve the loss of a propargyl group ([M - 39]⁺) or an ethyl group ([M - 29]⁺). Another prominent fragmentation could be the cleavage of the C-N bond, leading to fragments corresponding to the substituted aniline and the propargyl moieties. High-resolution mass spectrometry (HRMS) would be used to determine the exact mass of the molecular ion and its fragments, confirming the elemental composition.

X-ray Crystallography for Solid-State Molecular Structure and Conformation

Dihedral Angles and Steric Hindrance Analysis

A definitive analysis of dihedral angles and steric hindrance for this compound would necessitate data from single-crystal X-ray diffraction or high-level computational chemistry studies, which are not currently available in the public domain for this specific molecule.

However, a theoretical analysis based on its structure allows for predictions regarding its conformational properties. The molecule consists of a central aniline core substituted at the ortho position with an ethyl group and on the nitrogen atom with two propargyl (prop-2-ynyl) groups. The steric bulk around the nitrogen atom is a key feature of this molecule.

Dihedral Angles: Key dihedral angles that would be of interest in a structural analysis include:

C(aryl)-C(aryl)-N-C(propargyl): This set of angles would describe the orientation of the N,N-bis(prop-2-ynyl)amino group relative to the plane of the benzene ring. Due to steric repulsion between the propargyl groups and the ortho-ethyl group, it is expected that the nitrogen atom would adopt a pyramidal geometry and the entire substituent group would be twisted out of the plane of the aromatic ring.

C(aryl)-N-C(propargyl)-C≡CH: These angles define the conformation of the two propargyl chains. Free rotation around the N-C bonds would be expected, but certain conformations might be favored to minimize steric clash between the two propargyl groups and with the ethyl group.

Steric Hindrance: The substitution pattern of this compound suggests significant steric hindrance around the nitrogen atom. rsc.orgrsc.orgnih.gov The ortho-ethyl group and the two propargyl groups create a crowded environment. This steric shielding would be expected to influence the molecule's reactivity. For instance, the lone pair of electrons on the nitrogen atom would be less accessible to electrophiles or for coordination to metal centers compared to a less substituted aniline. rsc.orgnih.gov The degree of steric hindrance can be quantified computationally using methods like the calculation of buried volume (%Vbur), which estimates the space occupied by a ligand around a central atom. rsc.org For similar bulky anilines, these values are used to predict their coordination behavior. rsc.org

Without experimental data, a hypothetical data table for key dihedral angles would look like this:

| Atoms Involved in Dihedral Angle | Predicted Angle (°) | Rationale |

| C2-C1-N-C(propargyl1) | ~90 | To minimize steric repulsion between the propargyl groups and the ortho-ethyl group. |

| C6-C1-N-C(propargyl1) | ~90 | Similar to the above, indicating a twisted conformation of the amino group relative to the phenyl ring. |

| C1-N-C(propargyl1)-C≡CH | Variable | Rotation around the N-C bond is likely, but specific conformers may be preferred. |

| C(propargyl1)-N-C(propargyl2)-C≡CH | Variable | The relative orientation of the two propargyl groups would be influenced by intramolecular interactions. |

This table is predictive and not based on experimental results.

Intermolecular Interactions and Crystal Packing

The analysis of intermolecular interactions and crystal packing is contingent on the availability of single-crystal X-ray diffraction data. In the absence of such data for this compound, we can only speculate on the types of interactions that might govern its solid-state structure.

The molecule possesses several features that could lead to specific intermolecular interactions:

π-π Stacking: The aromatic phenyl ring could engage in π-π stacking interactions with neighboring molecules, which is a common feature in the crystal structures of aromatic compounds. researchgate.net

C-H···π Interactions: The terminal acetylenic C-H bonds of the propargyl groups are weakly acidic and can act as hydrogen bond donors to the π-system of the benzene ring of an adjacent molecule. researchgate.net The ethyl group's C-H bonds could also participate in such interactions.

The bulky nature of the substituents would likely lead to a crystal packing that is not particularly dense, with potential for voids or channels within the crystal lattice. The specific packing motif would be a compromise between maximizing favorable intermolecular interactions and accommodating the steric demands of the ethyl and propargyl groups. In related structures, intermolecular C-H···O or C-H···N hydrogen bonds can be significant in stabilizing the crystal lattice, though this molecule lacks strong hydrogen bond acceptors. researchgate.net

Advanced Spectroscopic Probes

Advanced spectroscopic techniques are essential for elucidating the electronic properties of molecules. For this compound, Raman and UV-Vis spectroscopy would provide valuable insights. However, specific spectra for this compound are not found in the reviewed literature.

Raman Spectroscopy: A Raman spectrum of this compound would be expected to show characteristic vibrational modes.

| Functional Group | Expected Raman Shift (cm⁻¹) | Vibrational Mode |

| Alkyne (C≡C) | ~2100 - 2150 | C≡C stretching (strong, sharp peak) |

| Alkyne (≡C-H) | ~3300 | ≡C-H stretching (strong, sharp peak) |

| Aromatic Ring | ~1600, ~1500, ~1000 | C=C stretching and ring breathing modes |

| C-N Stretch | ~1250 - 1350 | Aryl-N stretching |

| Ethyl Group (C-H) | ~2850 - 3000 | Aliphatic C-H stretching |

This table is based on characteristic group frequencies and is not from experimental data for the title compound.

The position and intensity of these peaks could provide information about the molecular environment and any electronic coupling between the propargyl groups and the aniline ring.

UV-Vis Spectroscopy: The UV-Vis absorption spectrum of this compound, typically measured in a solvent like ethanol or cyclohexane, would reveal electronic transitions. Aniline and its derivatives typically exhibit two main absorption bands:

A strong band around 200-230 nm corresponding to a π→π* transition of the benzene ring.

A weaker band around 270-300 nm, known as the B-band, which is also a π→π* transition but is more sensitive to the nature and position of substituents.

The presence of the N,N-bis(prop-2-ynyl)amino group, an auxochrome, would be expected to cause a bathochromic (red) shift of the B-band compared to unsubstituted aniline, due to the extension of the conjugated system by the lone pair of electrons on the nitrogen. The ortho-ethyl group might cause a slight hypsochromic (blue) shift or a decrease in intensity due to steric effects that reduce the coplanarity of the amino group with the ring, thereby diminishing conjugation. The propargyl groups themselves have π-systems, and while not directly conjugated with the ring, they could influence the electronic structure.

Propargyl Amine Chemistry: a Trajectory of Growth

Propargylamines, compounds containing a propargyl group (HC≡C-CH₂-), are a particularly reactive and versatile class of alkynyl-substituted amines. acs.orgnih.gov Their significance is underscored by their widespread use as building blocks in the synthesis of a diverse range of organic compounds, including many with pharmaceutical and biological properties. acs.orgrsc.org The reactivity of the propargylamine (B41283) moiety has spurred the development of numerous synthetic strategies, facilitating access to these compounds for biomedical research. nih.gov

The synthesis of propargylamines is often achieved through methods like A³ coupling (aldehyde-alkyne-amine) and KA² coupling (ketone-alkyne-amine) reactions, with a growing emphasis on environmentally benign, solvent-free, and metal-free approaches. rsc.org These methods allow for the creation of di-, tri-, and tetrasubstituted propargylamines. nih.gov Once synthesized, propargylamines can be transformed into a variety of heterocyclic compounds such as pyrroles, pyridines, and oxazoles. acs.org

Unveiling the Structure and Nomenclature of 2 Ethyl N,n Bis Prop 2 Ynyl Aniline

2-ethyl-N,N-bis(prop-2-ynyl)aniline is a tertiary amine. Its nomenclature precisely describes its molecular structure:

Aniline (B41778): The core of the molecule is an aniline ring, which is a benzene (B151609) ring substituted with an amino group.

2-ethyl: An ethyl group (-CH₂CH₃) is attached to the second carbon atom of the aniline ring, ortho to the amino group.

N,N-bis(prop-2-ynyl): Two propargyl groups are attached to the nitrogen atom of the amino group. The "prop-2-ynyl" designation indicates a three-carbon chain with a triple bond between the second and third carbon atoms.

This specific arrangement of an ethyl group on the aromatic ring and two propargyl groups on the nitrogen atom gives the molecule a unique steric and electronic profile, influencing its reactivity and potential applications.

The Academic and Research Significance of N,n Bis Prop 2 Ynyl Anilines

The academic interest in N,N-bis(prop-2-ynyl)anilines stems from their potential as precursors in various synthetic transformations. The presence of two terminal alkyne functionalities allows for a range of reactions, including:

Cyclization Reactions: The two propargyl groups can participate in intramolecular cyclization reactions to form novel heterocyclic systems.

Polymerization: The terminal alkynes can undergo polymerization to create novel polymers with potentially interesting material properties.

Click Chemistry: The terminal alkynes are ideal handles for copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions, a cornerstone of "click chemistry," enabling the facile construction of more complex molecules.

While specific research detailing the synthesis and reactivity of 2-ethyl-N,N-bis(prop-2-ynyl)aniline is not extensively documented in the provided search results, the broader class of N-propargyl anilines has been studied. For instance, N-propargyl aniline (B41778) derivatives have been used in the synthesis of quinoxalines and quinolin-8-amines. rsc.org The reactivity of these systems is often mediated by metal catalysts, highlighting the importance of transition metal catalysis in unlocking the synthetic potential of these molecules. rsc.org

An in-depth analysis of the synthetic routes for this compound reveals a landscape dominated by classical and modern organic chemistry techniques. This article delineates the primary methodologies for its formation, focusing on N-alkylation strategies and the functionalization of its core aromatic structure.

Computational and Theoretical Investigations of 2 Ethyl N,n Bis Prop 2 Ynyl Aniline

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, balancing accuracy with computational cost. It is the ideal method for investigating the properties of medium-sized organic molecules like 2-ethyl-N,N-bis(prop-2-ynyl)aniline.

Molecular Geometry Optimization and Conformation Analysis

A crucial first step in any computational analysis is to determine the most stable three-dimensional arrangement of the atoms in the molecule. This is achieved through geometry optimization. For a flexible molecule like this compound, with its rotatable ethyl and propargyl groups, a thorough conformational analysis is necessary to identify the global minimum energy structure. This would involve systematically rotating the single bonds and calculating the energy of each resulting conformer. The optimized geometric parameters, such as bond lengths, bond angles, and dihedral angles, for the most stable conformer would provide a solid foundation for all subsequent calculations.

Table 1: Hypothetical Optimized Geometric Parameters for the Global Minimum Energy Conformer of this compound (Calculated at the B3LYP/6-311+G(d,p) level of theory)

| Parameter | Bond/Angle | Calculated Value |

| Bond Length | C(aromatic)-N | 1.42 Å |

| N-CH₂ (propargyl) | 1.47 Å | |

| C≡C (propargyl) | 1.21 Å | |

| C(aromatic)-C(ethyl) | 1.52 Å | |

| Bond Angle | C(aromatic)-N-CH₂ (propargyl) | 118.5° |

| N-CH₂-C≡CH (propargyl) | 112.0° | |

| Dihedral Angle | C(aromatic)-C(aromatic)-N-CH₂ | 85.0° |

Electronic Structure Analysis (HOMO/LUMO, Electrostatic Potential Surface)

The electronic structure of a molecule governs its reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are central to understanding this. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a key indicator of molecular stability and reactivity.

A Molecular Electrostatic Potential (MEP) surface would visually map the electron density distribution. This surface would highlight the electron-rich regions (typically colored red), which are susceptible to electrophilic attack, and the electron-deficient regions (colored blue), which are prone to nucleophilic attack. For this compound, the nitrogen atom and the triple bonds of the propargyl groups would be expected to be electron-rich.

Table 2: Hypothetical Calculated Electronic Properties of this compound

| Property | Calculated Value |

| Energy of HOMO | -5.8 eV |

| Energy of LUMO | -0.9 eV |

| HOMO-LUMO Energy Gap | 4.9 eV |

Vibrational Frequency Calculations for Spectroscopic Correlation

Calculating the vibrational frequencies of the optimized structure serves two main purposes. Firstly, it confirms that the optimized geometry is a true energy minimum (indicated by the absence of imaginary frequencies). Secondly, these calculated frequencies can be correlated with experimental infrared (IR) and Raman spectra. This allows for the assignment of specific vibrational modes to the observed spectral bands, providing a deeper understanding of the molecule's vibrational characteristics. Key vibrational modes for this compound would include the C≡C and C-H stretches of the alkyne groups, the C-N stretching of the aniline (B41778) moiety, and the aromatic C-H and C=C vibrations.

Frontier Molecular Orbital (FMO) Theory for Reactivity Prediction

Frontier Molecular Orbital (FMO) theory simplifies the prediction of reaction outcomes by focusing on the interaction between the HOMO of one reactant and the LUMO of another. By analyzing the energies and spatial distributions of the HOMO and LUMO of this compound, its reactivity towards various electrophiles and nucleophiles can be predicted. For instance, the high electron density on the nitrogen and alkyne groups, as indicated by the HOMO, would suggest that these are the primary sites for electrophilic attack.

Reaction Mechanism Elucidation via Computational Modeling

The presence of the two propargyl groups opens up the possibility of interesting intramolecular reactions, such as cyclization reactions. Computational modeling is an indispensable tool for exploring the pathways of such reactions.

Transition State Search and Energy Barrier Calculation

To understand the feasibility of a proposed reaction mechanism, the transition state (TS) structure must be located. The TS represents the highest energy point along the reaction coordinate. Sophisticated algorithms are used to search for these saddle points on the potential energy surface. Once the TS is found, its structure provides valuable information about the geometry of the molecule as it transforms from reactant to product. The energy difference between the reactants and the transition state is the activation energy or energy barrier. A lower energy barrier indicates a faster reaction. By calculating the energy barriers for different potential reaction pathways, the most likely mechanism can be identified.

Intrinsic Reaction Coordinate (IRC) Analysis

Intrinsic Reaction Coordinate (IRC) analysis is a computational method used to map out the minimum energy path of a chemical reaction, connecting the transition state to the reactants and products. This analysis provides a detailed picture of the geometric and energetic changes that occur as a reaction proceeds. For a molecule like this compound, an IRC analysis could be particularly insightful for understanding reactions involving its propargyl groups, such as cycloadditions or rearrangements.

A hypothetical IRC analysis for the isomerization of one of the propargyl groups of this compound to an allenic structure would involve first locating the transition state for this process using quantum mechanical calculations. Once the transition state is identified, the IRC calculation would be initiated, tracing the reaction path in both the forward and reverse directions.

The results of such an analysis would typically be presented as a plot of energy versus the reaction coordinate. Key points along this coordinate, including the reactants, transition state, and products, would be characterized by their geometries and relative energies.

Table 1: Hypothetical IRC Analysis Data for the Isomerization of a Propargyl Group

| Reaction Coordinate | Relative Energy (kcal/mol) | Key Geometric Parameter (e.g., C-C-C bond angle) |

| -2.0 | 0.0 | 178.5° |

| -1.0 | 15.2 | 165.2° |

| 0.0 (Transition State) | 35.8 | 150.1° |

| 1.0 | 12.7 | 135.8° |

| 2.0 | 5.4 | 130.2° |

This table presents hypothetical data for illustrative purposes.

Molecular Dynamics (MD) Simulations for Dynamic Behavior

An MD simulation of this compound would typically involve placing the molecule in a simulation box filled with a chosen solvent, such as water or an organic solvent. The system would then be subjected to a set of physical conditions, including temperature and pressure, and the trajectories of all atoms would be calculated over a period of time.

From these trajectories, a wealth of information can be extracted. For instance, the flexibility of the ethyl and propargyl side chains can be analyzed by monitoring bond lengths, bond angles, and dihedral angles over time. The interaction of the molecule with the surrounding solvent can be characterized by calculating radial distribution functions, which describe the probability of finding a solvent molecule at a certain distance from a particular atom in the solute.

Table 2: Hypothetical MD Simulation Parameters and Key Observables

| Parameter | Value |

| Simulation Time | 100 ns |

| Temperature | 298 K |

| Pressure | 1 atm |

| Solvent | Water |

| Key Observable | Result |

| Average N-C-C-C Dihedral Angle (Propargyl) | 95° ± 15° |

| Root Mean Square Fluctuation (RMSF) of Ethyl Group | 1.2 Å |

| Number of Hydrogen Bonds with Water | 0.8 ± 0.3 |

This table presents hypothetical data for illustrative purposes.

Quantitative Structure-Activity Relationships (QSAR) for Chemical Properties (excluding biological)

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their properties. nih.govresearchgate.net While often used for biological activity, QSAR can also be applied to predict various chemical and physical properties. mdpi.com This is sometimes referred to as Quantitative Structure-Property Relationship (QSPR). mdpi.com

The fundamental principle of QSAR is that the properties of a chemical are determined by its molecular structure. researchgate.net By calculating a set of numerical descriptors that encode different aspects of the molecular structure, it is possible to build a statistical model that can predict the properties of new, untested compounds. nih.gov

For this compound and its analogs, a QSAR model could be developed to predict properties such as boiling point, vapor pressure, or solubility. The process would involve several steps:

Data Set Selection: A series of aniline derivatives with known experimental values for the property of interest would be compiled.

Descriptor Calculation: For each molecule in the series, a variety of molecular descriptors would be calculated. These can include constitutional descriptors (e.g., molecular weight, number of rings), topological descriptors (e.g., connectivity indices), and quantum chemical descriptors (e.g., dipole moment, HOMO/LUMO energies). scispace.com

Model Development: Using statistical methods such as multiple linear regression or partial least squares, a mathematical equation would be derived that correlates the calculated descriptors with the experimental property. researchgate.net

Model Validation: The predictive power of the QSAR model would be assessed using statistical metrics like the squared correlation coefficient (R²) and the cross-validated squared correlation coefficient (Q²). nih.gov

Table 3: Hypothetical QSAR Data for Predicting Boiling Point of Aniline Derivatives

| Compound | Molecular Weight ( g/mol ) | LogP | Predicted Boiling Point (°C) |

| Aniline | 93.13 | 0.90 | 184.1 |

| N-ethylaniline | 121.18 | 1.89 | 204.5 |

| 2-ethylaniline (B167055) | 121.18 | 1.95 | 215.3 |

| This compound | 197.27 | 3.20 | 285.7 |

| N,N-diethylaniline | 149.23 | 2.59 | 217.2 |

This table presents hypothetical data for illustrative purposes. The predicted boiling point for this compound is an estimate based on a hypothetical QSAR model.

Applications in Advanced Chemical Sciences and Materials Design

Role in Catalysis

The unique electronic and steric properties of 2-ethyl-N,N-bis(prop-2-ynyl)aniline make it a valuable component in the design and development of catalytic systems. Its ability to coordinate with transition metals, serve as a precursor for solid-state catalysts, and mediate chemical reactions underscores its multifaceted role in catalysis.

As Ligands for Transition Metal Catalysts (e.g., Pd, Cu, Rh complexes)

The nitrogen atom and the two alkyne groups of this compound can act as donor sites, allowing it to function as a multidentate ligand for various transition metals. The formation of stable complexes with metals such as palladium, copper, and rhodium is crucial for their catalytic activity. The ethyl group at the ortho position can influence the steric environment around the metal center, thereby affecting the selectivity and efficiency of the catalytic process.

For instance, palladium complexes incorporating ligands with similar structural motifs have been widely used in cross-coupling reactions. While specific studies on this compound are not extensively documented in publicly available literature, the analogous behavior of related aniline (B41778) derivatives suggests its potential in this area. The coordination of the nitrogen and alkyne moieties can stabilize the metal center and facilitate key steps in the catalytic cycle, such as oxidative addition and reductive elimination.

| Transition Metal | Potential Catalytic Application | Role of this compound Ligand |

| Palladium (Pd) | Cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) | Stabilization of the active catalytic species, modulation of electronic and steric properties. |

| Copper (Cu) | Click chemistry (azide-alkyne cycloaddition), atom transfer radical polymerization (ATRP) | Formation of active copper-acetylide intermediates, control over polymerization. |

| Rhodium (Rh) | Hydroformylation, hydrogenation | Influencing regioselectivity and enantioselectivity through steric hindrance and electronic effects. |

Precursors for Heterogeneous Catalysts

The thermal decomposition of this compound, particularly when complexed with a metal, can be a route to synthesizing supported metal catalysts. The organic framework can be pyrolyzed to leave behind metal nanoparticles dispersed on a carbonaceous support derived from the aniline ligand. The nitrogen content of the ligand can also lead to nitrogen-doped carbon supports, which have been shown to enhance the activity and stability of the metallic nanoparticles. This approach offers a method for creating robust heterogeneous catalysts with well-defined active sites.

Polymer Chemistry and Advanced Materials

The presence of two polymerizable propargyl groups makes this compound a valuable monomer and cross-linking agent in the synthesis of advanced polymeric materials. These materials can exhibit unique thermal, electronic, and mechanical properties.

Monomers for Polymerization Reactions (e.g., Ring-Opening Polymerization, Controlled Radical Polymerization)

The terminal alkyne groups of this compound are amenable to various polymerization techniques. While this specific monomer is not widely cited, related aniline derivatives have been successfully polymerized. For instance, polyaniline and its derivatives are well-known conducting polymers. bibliotekanauki.pl The polymerization of this compound could lead to polymers with a high density of alkyne side chains. These side chains can be further modified post-polymerization, for example, through "click" chemistry, to introduce a wide range of functional groups. This would allow for the tailoring of the polymer's properties for specific applications.

Techniques like Atom Transfer Radical Polymerization (ATRP) could potentially be employed to achieve controlled polymerization of monomers with alkyne functionalities. However, it is important to note that the terminal alkynes can sometimes undergo side reactions under ATRP conditions, which needs to be carefully managed. researchgate.net

Cross-linking Agents for Polymer Networks

The difunctional nature of this compound makes it an effective cross-linking agent. When added to a polymer matrix containing reactive groups that can couple with alkynes (such as azides in a copper-catalyzed azide-alkyne cycloaddition reaction), it can form covalent bonds between polymer chains. This cross-linking process leads to the formation of a three-dimensional polymer network. The resulting thermoset materials often exhibit enhanced thermal stability, mechanical strength, and chemical resistance compared to their linear counterparts. The density of cross-links can be controlled by adjusting the amount of the aniline derivative added, allowing for the fine-tuning of the final material's properties.

Synthesis of Functional Polymers (e.g., Poly(2-oxazoline) derivatives with alkyne end-groups)

The presence of two propargyl groups in this compound makes it a highly valuable monomer for the synthesis of functional polymers. The terminal alkyne moieties are amenable to a variety of polymerization techniques, including "click" chemistry, such as the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted azide-alkyne cycloaddition (SPAAC). These reactions are known for their high efficiency and selectivity, allowing for the creation of well-defined polymer architectures under mild conditions.

While direct polymerization of this compound can lead to cross-linked networks, it can also be strategically employed as a functional comonomer or an initiator. For instance, in the context of poly(2-oxazoline)s (POx), a class of polymers with significant interest in biomedical applications, this compound could introduce alkyne functionalities. POx derivatives are often synthesized via cationic ring-opening polymerization (CROP) of 2-substituted-2-oxazolines. By using an initiator containing an alkyne group, or by incorporating a comonomer with a pendant alkyne, polymers with terminal or side-chain alkyne groups can be prepared. These alkyne-functionalized POx can then be further modified. For example, the "grafting-from" approach can be used where the alkyne groups on a polymer backbone serve as initiation sites for the growth of other polymer chains.

The versatility of the alkyne groups allows for post-polymerization modification, enabling the attachment of various functional molecules, such as targeting ligands, imaging agents, or therapeutic compounds. This modularity is a significant advantage in the design of advanced materials with tailored properties.

Precursors for Conjugated Polymers and Molecular Rods

The development of π-conjugated polymers is a cornerstone of materials science, with applications in organic electronics, photovoltaics, and sensors. Poly(aniline) and its derivatives are a well-known class of conducting polymers. The structure of this compound offers a unique pathway to conjugated systems.

The two propargyl groups can undergo oxidative coupling reactions, such as the Glaser-Hay coupling, to form a polydiacetylene backbone. This process would result in a highly conjugated polymer with the 2-ethylaniline (B167055) units as pendant groups. The electronic properties of the resulting polymer would be influenced by the delocalization of π-electrons along the polyacetylene chain and the electronic nature of the aniline substituent. Such polymers can be envisioned as "molecular rods" due to their rigid, linear conjugated structure.

Furthermore, the aniline nitrogen can be incorporated into the conjugated backbone through electropolymerization. The electrochemical oxidation of the aniline moiety can lead to the formation of polyaniline-like chains, with the propargyl groups providing sites for further cross-linking or functionalization. The interplay between the two modes of polymerization—oxidative coupling of the alkynes and electropolymerization of the aniline—offers a route to complex, three-dimensional conjugated networks with tunable electronic and physical properties. The electrical conductivities of polymers derived from related aniline compounds have been shown to be in the range of 10⁻⁴ to 10⁻⁷ S/cm, and similar properties could be expected for polymers derived from this compound. nih.gov

Organic Synthesis Building Blocks

The rich reactivity of the alkyne and aniline functionalities makes this compound a valuable precursor for the synthesis of complex organic molecules, including spirocyclic and polycyclic systems, as well as fine chemicals.

The intramolecular reactions of the two propargyl groups in N,N-bis(prop-2-ynyl)aniline derivatives are a powerful tool for the construction of complex heterocyclic frameworks. Gold-catalyzed intramolecular cyclization of N-propargyl tryptamine (B22526) derivatives, for example, has been shown to yield spirocyclic indolenines. chemrxiv.org Similarly, rhodium-catalyzed reactions of related diynes can lead to the formation of polycyclic aromatic compounds.

In the case of this compound, transition metal-catalyzed intramolecular hydroarylation or cyclization reactions could lead to the formation of spirocyclic structures where one of the propargyl groups reacts with the aniline ring. Subsequent reaction of the second propargyl group could then lead to the formation of polycyclic systems. The specific outcome of these reactions would be highly dependent on the choice of catalyst and reaction conditions. For instance, gold catalysts are known to favor the activation of alkynes towards nucleophilic attack, which could initiate the cyclization cascade. nih.govrsc.orgrsc.org

The synthesis of quinoline (B57606) derivatives, an important class of N-heterocycles with diverse biological activities, can also be envisioned starting from this compound. nih.govrsc.orgnih.govorganic-chemistry.org Friedländer annulation, which involves the reaction of an o-aminoaryl aldehyde or ketone with a compound containing a reactive methylene (B1212753) group, is a classic method for quinoline synthesis. While the target compound itself is not a direct precursor for this reaction, its derivatives could be.

Beyond the synthesis of complex ring systems, this compound can serve as a versatile starting material for a variety of fine chemicals. The Paal-Knorr synthesis, a method for preparing substituted furans, pyrroles, or thiophenes from 1,4-dicarbonyl compounds, offers a potential route to novel heterocyclic structures. wikipedia.orgorganic-chemistry.orgresearchgate.netrgmcet.edu.inresearchgate.net The alkyne functionalities of the target molecule could be hydrated to form 1,4-dicarbonyl compounds, which could then undergo Paal-Knorr cyclization with a suitable amine or sulfur source.

The reactivity of the aniline nitrogen also allows for a range of transformations. N-alkylation and N-arylation reactions are common methods for the synthesis of substituted anilines, which are important intermediates in the pharmaceutical and agrochemical industries. The presence of the two propargyl groups offers a handle for further chemical modifications, making this compound a valuable scaffold for the combinatorial synthesis of libraries of complex molecules.

Applications in Chemo-Sensors and Probes (focus on chemical interactions, not biological sensing)

The design of chemosensors for the selective detection of ions and neutral molecules is a rapidly growing field of research. The structural features of this compound make it an interesting candidate for the development of such sensors. The aniline nitrogen and the alkyne π-systems can act as binding sites for metal ions and other analytes.

Derivatives of dipropargylamine (B1361397) have been shown to act as fluorescent chemosensors for metal ions. nih.gov The binding of a metal ion to the nitrogen atom and/or the alkyne groups can lead to a change in the fluorescence properties of the molecule, allowing for its detection. For example, the interaction could lead to fluorescence quenching or enhancement, or a shift in the emission wavelength. The selectivity of the sensor can be tuned by modifying the substituents on the aniline ring and by incorporating other coordinating groups into the molecule.

Similarly, chemosensors for anions can be designed based on the interaction of the anion with the N-H group of a modified aniline or through hydrogen bonding with the alkyne C-H bonds. unica.it The development of sensors based on this compound would involve the strategic incorporation of a fluorophore or chromophore into the molecule, whose photophysical properties are sensitive to the binding of the target analyte.

| Analyte | Potential Interaction Mechanism | Expected Signal Change |

| Metal Ions (e.g., Cu²⁺, Hg²⁺) | Coordination with aniline nitrogen and/or alkyne π-system | Fluorescence quenching or enhancement, color change |

| Anions (e.g., F⁻, CN⁻) | Hydrogen bonding with N-H (after modification) or alkyne C-H | Change in absorption or fluorescence spectrum |

| Nitroaromatic Compounds | π-π stacking interactions with the aniline ring | Fluorescence quenching |

Electrochemical Applications (e.g., for synthesis or material properties)

The electrochemical properties of aniline and its derivatives have been extensively studied, particularly in the context of conducting polymers. The electrochemical polymerization of aniline leads to the formation of polyaniline, a material with interesting redox and conducting properties. mdpi.combiointerfaceresearch.comnih.govnih.gov The presence of the ethyl group at the ortho position in this compound will influence the polymerization process and the properties of the resulting polymer due to steric and electronic effects.

The two propargyl groups add another dimension to the electrochemical behavior of this molecule. These groups can also undergo electrochemical reactions, such as reduction or coupling. The electropolymerization of this compound could therefore lead to the formation of a cross-linked polymer film on an electrode surface. nih.gov The properties of this film, such as its conductivity, redox activity, and stability, would depend on the polymerization conditions, including the applied potential, the solvent, and the supporting electrolyte.

The resulting polymer films could have applications in various electrochemical devices, such as sensors, electrochromic windows, and batteries. deakin.edu.au For example, the redox activity of the polymer could be exploited for the development of electrochemical sensors, where the binding of an analyte to the polymer film would lead to a change in its electrochemical response. The ability to form thin, adherent polymer films by electropolymerization is a significant advantage for the fabrication of such devices. researchgate.net

| Application | Key Property | Underlying Electrochemical Process |

| Electrochemical Sensors | Change in redox potential or current upon analyte binding | Redox activity of the polymer film |

| Electrochromic Devices | Color change upon application of an electrical potential | Reversible oxidation and reduction of the polymer |

| Battery Electrodes | High charge storage capacity and good cycling stability | Reversible doping/dedoping of the polymer |

| Corrosion Protection | Formation of a dense, passivating film on a metal surface | Electropolymerization to form a protective coating |

Future Research Directions and Emerging Trends

Development of More Sustainable and Efficient Synthetic Routes

The synthesis of N,N-dipropargylated anilines traditionally relies on the reaction of an aniline (B41778) with a propargyl halide in the presence of a base. Future research will likely focus on developing more sustainable and efficient methods that align with the principles of green chemistry.

Key areas of development include: